N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C20H19NO4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H19NO4S/c22-20(19-9-4-11-25-19)21(17-10-12-26(23,24)14-17)13-16-7-3-6-15-5-1-2-8-18(15)16/h1-9,11,17H,10,12-14H2 |
InChI Key |
RDDAQQXZHBMOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and documented biological effects, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The compound's structure includes a tetrahydrothiophene ring, a naphthalene moiety, and a furan-2-carboxamide group. The presence of the 1,1-dioxide functional group enhances its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C22H21N3O4S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Core : Utilizing furan derivatives and appropriate carboxylic acids.
- Introduction of the Tetrahydrothiophene Ring : Cyclization reactions involving sulfur-containing reagents.
- Oxidation : Controlled oxidation to introduce the dioxido group.
- Final Assembly : Combining the naphthalene moiety through Friedel-Crafts alkylation or similar methods.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines.
Case Study: Anti-Cancer Efficacy
In a study assessing its effectiveness against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, the compound showed promising results:
| Cell Line | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 20 | 33.29 |
| MCF-7 | 20 | 41.81 |
These results suggest that the compound's structural features may enhance its cytotoxicity against certain cancer types, potentially making it a candidate for further therapeutic development.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. Its structure suggests mechanisms that could inhibit bacterial growth effectively.
Antimicrobial Assays
In studies evaluating antimicrobial activity against various bacterial strains, this compound displayed notable efficacy:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 13 | 230 μg/mL |
| S. aureus | 16 | 265 μg/mL |
These findings indicate that the compound may act as a potent antimicrobial agent, warranting further investigation into its mechanism of action.
Scientific Research Applications
Pharmacological Studies
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)furan-2-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity :
- Preliminary studies have indicated significant biological activity against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through mechanisms such as:
- Inhibition of DNA synthesis : Similar compounds have demonstrated the ability to interfere with DNA replication in cancer cells.
- Disruption of cellular membranes : The lipophilic nature of the naphthalene moiety may facilitate membrane disruption in cancer cells, enhancing cytotoxicity.
Antimicrobial Activity :
- Research suggests that this compound exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Its structural components may contribute to membrane disruption in microbial cells, leading to potential applications in antimicrobial therapies.
Biochemical Probing
The unique structural features of this compound make it suitable for use as a biochemical probe. It can be employed in studies investigating enzyme interactions and metabolic pathways, providing insights into cellular mechanisms and potential therapeutic targets.
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
| Case Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anticancer Efficacy | Significant effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines were observed, with induction of apoptosis confirmed through increased pro-apoptotic proteins. |
| Case Study 2 | Antimicrobial Screening | Notable antibacterial activity against E. coli and S. aureus, with potential antifungal properties suggested through structural analysis. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- The target compound uniquely combines a sulfone-modified tetrahydrothiophene ring with a naphthylmethyl group, distinguishing it from simpler aryl/alkyl-substituted analogs (e.g., fluorobenzyl or methoxyphenyl groups in ).
- Ortho-Fluorofuranyl Fentanyl () shares the furan-2-carboxamide core but incorporates a piperidine moiety linked to a phenethyl group, conferring opioid activity.
Synthetic Methodology :
- All compounds utilize DMF/NaH -mediated alkylation () or carbodiimide-based amidation ().
- The target compound’s naphthylmethyl group requires precise steric control during alkylation, contrasting with smaller substituents like fluorobenzyl ().
Biological Relevance: Fentanyl analogs () exhibit opioid activity due to their piperidine-phenethyl pharmacophore, absent in the target compound.
Sulfone groups (e.g., in the target compound and ) enhance metabolic stability but may reduce membrane permeability .
Preparation Methods
1,1-Dioxidotetrahydrothiophen-3-yl Group
The sulfolane group is synthesized via oxidation of tetrahydrothiophene . A representative method involves:
-
Oxidation : Tetrahydrothiophene is treated with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to form the sulfolane.
-
Amination : The sulfolane derivative undergoes nucleophilic substitution or reductive amination to introduce the amine group at the 3-position.
Example Reaction :
Naphthalen-1-ylmethylamine
The naphthalen-1-ylmethylamine is prepared via alkylation or reductive amination :
-
Reductive Amination : Naphthalen-1-ylmethyl ketone reacts with ammonia in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C).
-
Alkylation : Naphthalen-1-ylmethyl bromide undergoes nucleophilic substitution with ammonia or a primary amine.
Key Reagents :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | RT, 12–24 h | ~75% |
| Alkylation | K₂CO₃, DMF | 70°C, 18 h | ~60% |
Furan-2-carboxylic Acid
Furan-2-carboxylic acid is synthesized via oxidation of furan-2-methanol or hydrolysis of methyl furan-2-carboxylate :
-
Oxidation : Furan-2-methanol is oxidized with KMnO₄ or CrO₃ to yield the carboxylic acid.
-
Hydrolysis : Methyl furan-2-carboxylate undergoes basic hydrolysis (e.g., NaOH in MeOH) to form the acid.
Example :
Core Assembly: Amide Bond Formation
The final step involves amide coupling between furan-2-carboxylic acid and both the sulfolane and naphthalenylmethyl amines. A stepwise approach is typically employed to avoid side reactions:
First Coupling: Sulfolane Amine to Furan-2-carboxylic Acid
-
Activation : Furan-2-carboxylic acid is activated as an acid chloride (SOCl₂, DMF) or mixed anhydride (EDC/HOBt).
-
Coupling : The activated acid reacts with 1,1-dioxidotetrahydrothiophen-3-ylamine in dichloromethane (DCM) at 0°C to RT.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM or THF |
| Temperature | 0°C → RT |
| Base | Et₃N or DMAP |
| Time | 12–24 h |
Second Coupling: Naphthalenylmethylamine
The intermediate furan-2-carboxamide (from Step 3.1) undergoes a second coupling with naphthalen-1-ylmethylamine:
-
Reactivation : The intermediate is reactivated using a coupling agent (e.g., HATU).
-
Coupling : The reaction proceeds in DMF or DCM at RT with a base (DIPEA).
Example Protocol :
Purification and Characterization
Workup and Isolation
-
Extraction : The reaction mixture is diluted with ethyl acetate, washed with brine, and dried over MgSO₄.
-
Chromatography : Purification via silica gel column chromatography (EtOAc/hexane gradient).
Spectral Data
| Technique | Key Peaks/Shifts |
|---|---|
| ¹H NMR | δ 7.8–8.1 (naphthalene), δ 6.2–6.5 (furan), δ 3.5–4.0 (sulfolane CH₂) |
| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O) |
| MS | [M+H]⁺ at m/z 357.46 (C₁₈H₂₄FNO₃S) |
Optimization and Challenges
Reaction Optimization
-
Solvent Choice : DCM or THF provides better solubility for the sulfolane group compared to polar aprotic solvents.
-
Temperature Control : Low temperatures (0°C) prevent decomposition of the sulfolane ring.
Challenges
-
Stereochemical Control : The sulfolane group’s stereochemistry requires chiral resolution or asymmetric synthesis.
-
Side Reactions : Over-reactivity of the furan ring may lead to undesired substitution; protection (e.g., trimethylsilyl) is occasionally used.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise Coupling | High yield, precise control | Multi-step complexity |
| One-Pot Coupling | Reduced steps | Risk of side reactions |
| Microwave-Assisted | Faster reaction times | Limited scalability |
Q & A
Q. What synthetic strategies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed, involving:
- Core structure assembly : Formation of the tetrahydrothiophene-3-yl sulfone moiety via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or ozone .
- Amide coupling : Reacting furan-2-carboxylic acid derivatives (e.g., activated esters or acyl chlorides) with the naphthalen-1-ylmethylamine intermediate under basic conditions (e.g., K₂CO₃ or Et₃N) .
- Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization to achieve >95% purity, monitored by TLC and NMR .
Key optimization : Adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to suppress side reactions like over-oxidation or dimerization.
Q. How can the molecular structure of this compound be unambiguously confirmed?
A combination of spectroscopic and crystallographic methods is critical:
Q. What are the critical spectroscopic markers for assessing purity and stability?
- HPLC-MS : Monitor retention time and molecular ion peaks ([M+H]⁺ or [M–H]⁻) to detect impurities (e.g., unreacted intermediates or degradation products) .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C for stable derivatives) .
- UV-Vis : Characterize π→π* transitions (λmax ~250–300 nm for naphthalene and furan moieties) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be applied to predict reactivity or intermolecular interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfone oxygen or furan ring) .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina, focusing on hydrogen bonding (e.g., sulfone O with active-site residues) .
Validation : Correlate computational results with experimental data (e.g., IC₅₀ values from enzyme assays) .
Q. How should researchers address contradictions in thermal stability data (e.g., DSC vs. TGA)?
- Controlled experiments : Repeat analyses under identical conditions (heating rate, atmosphere) to rule out instrumental variability.
- Complementary techniques : Pair DSC (melting points, phase transitions) with TGA (mass loss profiles) to distinguish decomposition from polymorphic transitions .
- Kinetic analysis : Apply the Kissinger method to estimate activation energies for decomposition pathways .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR)?
- Analog synthesis : Systematically vary substituents (e.g., sulfone vs. sulfonamide, naphthalene vs. anthracene) to isolate electronic or steric effects .
- Biological assays : Use dose-response curves (e.g., IC₅₀, EC₅₀) with appropriate controls (e.g., DMSO vehicle) to quantify potency .
- Statistical validation : Apply ANOVA or multivariate regression to confirm significance (p < 0.05) in SAR trends .
Data Contradiction Analysis
Q. How to resolve discrepancies between crystallographic and spectroscopic data (e.g., bond lengths vs. NMR coupling constants)?
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Process automation : Use flow chemistry for precise control of reaction parameters (residence time, mixing) .
- In-line analytics : Implement FT-IR or Raman probes to monitor reaction progress in real time .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
